(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-7-(Diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a chromene derivative characterized by a fused benzopyran core with a diethylamino group at position 7, a phenoxyphenyl imino substituent at position 2, and a carboxamide moiety at position 3. Chromenes are renowned for their diverse biological activities, including antimicrobial, antitumor, and fluorescent properties .
Properties
IUPAC Name |
7-(diethylamino)-2-(4-phenoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-3-29(4-2)20-13-10-18-16-23(25(27)30)26(32-24(18)17-20)28-19-11-14-22(15-12-19)31-21-8-6-5-7-9-21/h5-17H,3-4H2,1-2H3,(H2,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIBNVHSZVNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)OC4=CC=CC=C4)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where diethylamine reacts with a suitable leaving group on the chromene core.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with 4-phenoxyaniline under acidic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The target compound’s structure can be compared to other chromene derivatives with variations in substituents:
- The phenoxyphenyl imino group introduces steric bulk, which may reduce binding affinity to certain enzymes compared to smaller substituents (e.g., methyl in 13a).
- Carboxamide vs. Cyano: The carboxamide group at position 3 (target) offers hydrogen-bonding capability, unlike the cyano group in 13a/b, which may improve target selectivity in biological systems .
Physicochemical Properties
Lipophilicity and solubility are critical for drug-like properties:
- Lipophilicity: Compounds with chloro substituents () have higher log P values, favoring membrane permeability but risking toxicity . The target compound’s diethylamino group may lower log P compared to chlorophenyl analogs, improving aqueous solubility.
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step coupling (similar to ’s diazonium salt reactions), whereas simpler chromenes (e.g., 13a/b) are synthesized in fewer steps .
Stability and Crystallinity
Crystalline forms (e.g., ’s pyrazolo-pyrimidine) enhance stability and bioavailability .
Biological Activity
(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C24H26N2O3
- Molecular Weight: 398.48 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chromene structure allows it to engage in hydrogen bonding and π-π stacking interactions with proteins, possibly influencing enzyme activities and receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can modulate cellular responses.
- Receptor Interaction: It could act as an antagonist or agonist at various receptors, influencing signaling pathways related to pain, inflammation, and cancer.
Biological Activities
Research has shown that this compound exhibits several biological activities:
Antinociceptive Activity
Studies indicate that this compound can effectively reduce pain responses in animal models. Its mechanism may involve the modulation of pain-associated proteins and pathways.
Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases.
Antitumor Properties
Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
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Case Study A: Antinociceptive Effects
- In a controlled study using mice, this compound was administered at varying doses. Results showed a dose-dependent decrease in pain response measured by the hot plate test, indicating strong antinociceptive properties.
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Case Study B: Anti-inflammatory Mechanism
- A study investigated the anti-inflammatory effects of the compound on lipopolysaccharide-induced inflammation in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its potential for treating inflammatory conditions.
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Case Study C: Antitumor Activity
- Research on human cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability, suggesting its role as a potential anticancer agent. Further mechanistic studies are needed to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
